In-Depth Technical Guide to Bis(cyclopentadienyl)hafnium Dichloride
In-Depth Technical Guide to Bis(cyclopentadienyl)hafnium Dichloride
CAS Number: 12116-66-4
An Essential Organometallic Compound for Research and Development
This technical guide provides a comprehensive overview of bis(cyclopentadienyl)hafnium dichloride, also known as hafnocene dichloride. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and comparative analyses to support advanced applications in chemistry and materials science.
Physicochemical Properties
Bis(cyclopentadienyl)hafnium dichloride is a white crystalline solid.[1][2] It is an organohafnium compound that is sparingly soluble in some organic solvents.[2][3] It is soluble in aromatic solvents and chloroform, slightly soluble in tetrahydrofuran (B95107) (THF) and ether, and insoluble in hexanes.[1][4] The compound is sensitive to air and moisture.[4]
| Property | Value | References |
| CAS Number | 12116-66-4 | [5] |
| Molecular Formula | C₁₀H₁₀Cl₂Hf | [3] |
| Molecular Weight | 379.58 g/mol | [3] |
| Appearance | White to off-white crystalline powder or crystals | [1][4] |
| Melting Point | 230-233 °C | |
| Solubility | Soluble in aromatic solvents, chloroform; slightly soluble in THF, ether; insoluble in hexanes | [1][4] |
| Sensitivity | Air and moisture sensitive | [4] |
Synthesis and Purification
The primary method for synthesizing bis(cyclopentadienyl)hafnium dichloride is through a salt metathesis reaction.[2][3] This involves the reaction of hafnium tetrachloride (HfCl₄) with two equivalents of a cyclopentadienyl (B1206354) source, typically sodium cyclopentadienide (B1229720) (NaC₅H₅).[3]
Experimental Protocol: Synthesis of Bis(cyclopentadienyl)hafnium Dichloride
This protocol is a generalized procedure based on established salt metathesis reactions for metallocenes.
Materials:
-
Hafnium tetrachloride (HfCl₄)
-
Sodium cyclopentadienide (NaC₅H₅)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Anhydrous dichloromethane (B109758)
-
Anhydrous sodium sulfate
-
Schlenk flask and other appropriate glassware for air-sensitive techniques
-
Filter cannula
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend hafnium tetrachloride in anhydrous THF in a Schlenk flask.
-
In a separate flask, prepare a solution or slurry of sodium cyclopentadienide in anhydrous THF.
-
Slowly add the sodium cyclopentadienide suspension to the stirred hafnium tetrachloride suspension at a controlled temperature (typically 0 °C to room temperature).
-
Allow the reaction mixture to stir for several hours to ensure complete reaction. The formation of a precipitate (sodium chloride) will be observed.
-
After the reaction is complete, remove the solvent under vacuum.
-
Extract the solid residue with anhydrous dichloromethane to dissolve the bis(cyclopentadienyl)hafnium dichloride, leaving behind the insoluble sodium chloride.
-
Filter the dichloromethane solution via cannula to remove the salt.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the dichloromethane solvent under vacuum to yield the crude bis(cyclopentadienyl)hafnium dichloride.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a toluene/hexane mixture.
A general workflow for the synthesis and purification of metallocenes is depicted in the following diagram.
Applications in Research and Development
While its direct applications in drug development are limited due to low cytotoxicity, bis(cyclopentadienyl)hafnium dichloride serves as a valuable compound in other areas of chemical research that can be relevant to the pharmaceutical industry.
Catalysis
Hafnocene dichloride is a precursor to catalysts for olefin polymerization.[2][3] While this is its primary catalytic application, its derivatives are also explored in other organic transformations. For instance, in combination with a silver salt, it can act as an effective activator for glycosyl fluoride, a reaction relevant to the synthesis of complex carbohydrates.[1]
Precursor to Derivatives
Bis(cyclopentadienyl)hafnium dichloride is a starting material for a variety of hafnocene(II) and (IV) derivatives.[1] The chloride ligands can be readily substituted, allowing for the synthesis of a diverse range of complexes with tailored electronic and steric properties.[3]
Biological Activity and Cytotoxicity
Extensive research has been conducted on the anticancer properties of metallocene dichlorides, with titanocene (B72419) dichloride showing the most promise. In contrast, bis(cyclopentadienyl)hafnium dichloride has demonstrated significantly lower or no recognizable antineoplastic properties in various studies.
One comparative study on Ehrlich ascites tumors in mice found that while titanocene dichloride significantly increased survival time, hafnocene dichloride exhibited no discernible antitumor activity under the same experimental conditions.[1] This difference in activity is hypothesized to be related to the larger non-bonding Cl-Cl distance in the hafnocene complex compared to the more active metallocenes.[1]
Cytotoxicity studies on human cancer cell lines have confirmed the lower activity of hafnocene dichloride.
| Cell Line | IC₅₀ (µM) of Hafnocene Dichloride |
| HT-29 (Colon Adenocarcinoma) | ~400 |
| MCF-7 (Breast Adenocarcinoma) | ~500 |
The following diagram illustrates the general trend of cytotoxicity among Group 4 metallocene dichlorides.
Spectroscopic Data
The structural characterization of bis(cyclopentadienyl)hafnium dichloride is typically performed using NMR and IR spectroscopy.
-
NMR Spectroscopy: The ¹H NMR spectrum of bis(cyclopentadienyl)hafnium dichloride in a suitable deuterated solvent (e.g., CDCl₃) typically shows a single sharp singlet for the ten equivalent protons of the two cyclopentadienyl rings. The chemical shift of this peak is influenced by the solvent and the concentration. In ¹³C NMR, a single resonance is observed for the ten carbon atoms of the cyclopentadienyl rings.
-
IR Spectroscopy: The IR spectrum exhibits characteristic bands corresponding to the vibrations of the cyclopentadienyl rings and the hafnium-chloride bonds. Key absorptions include C-H stretching, C=C stretching of the rings, and vibrations in the far-IR region associated with the Hf-Cl bonds.
Safety and Handling
Bis(cyclopentadienyl)hafnium dichloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as corrosive and an irritant.[3] It causes skin and serious eye irritation and may cause respiratory irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. As it is sensitive to air and moisture, it should be stored under an inert atmosphere.[4]
References
- 1. BIS(CYCLOPENTADIENYL)HAFNIUM DICHLORIDE | 12116-66-4 [chemicalbook.com]
- 2. WO2013091836A1 - Process for the preparation of metallocene complexes - Google Patents [patents.google.com]
- 3. Hafnocene dichloride - Wikipedia [en.wikipedia.org]
- 4. BIS(CYCLOPENTADIENYL)HAFNIUM DICHLORIDE CAS#: 12116-66-4 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
